molecular formula C32H46O7 B162373 米尔贝霉素 A4 CAS No. 51596-11-3

米尔贝霉素 A4

货号 B162373
CAS 编号: 51596-11-3
分子量: 542.7 g/mol
InChI 键: VOZIAWLUULBIPN-LRBNAKOISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Milbemycin A4 is a macrolide compound that is a member of a complex family of macrocyclic lactones . It is produced from the fermentation of soil bacterium S. hygroscopicus subsp. aureolacrimosus . The most active components of milbemycin compounds are milbemycin A3 and A4 . They are widely used in agricultural, medical, and veterinary industries due to their excellent acaricidal, insecticidal, and anthelmintic activities .


Synthesis Analysis

Milbemycin A4 is obtained by the fermentation of Streptomyces species . The biosynthetic pathways and regulatory networks for the cellular production of milbemycins have been elucidated . The advances in the development of production strains for milbemycin and its derivatives are discussed along the strain-generation technical approaches of random mutagenesis, metabolic engineering, and combinatorial biosynthesis .


Molecular Structure Analysis

The molecular formula of Milbemycin A4 is C32H46O7 . It is a 16-membered macrocyclic lactone .


Chemical Reactions Analysis

Milbemycin A4 is a highly selective and potent nematocide and insecticide . It is thought to act on chloride-gated ion channels .


Physical And Chemical Properties Analysis

Milbemycin A4 has a density of 1.2±0.1 g/cm3, a boiling point of 732.9±60.0 °C at 760 mmHg, and a flash point of 233.3±26.4 °C . It has 7 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

科学研究应用

Application in Agricultural Field

Milbemycins are a group of macrolide pesticides with great potential in the agricultural field due to their high insecticidal activity and environmental compatibility .

Method of Application

The production of Milbemycin A4 is optimized by reconstructing the precursor biosynthetic pathways to fine-tune the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .

Results

Thanks to these manipulations, an engineered strain was obtained with a 39.5% milbemycin titer improvement to 3417.88 mg/L and a qualified component ratio A4:A3 of 3.3-fold .

Application in Genetic Engineering

Milbemycin A3 and A4 have been developed as an acaricide to control mites . The subsequent structural modification of milbemycin A3/A4 led to other commercial products, such as milbemycin oxime, lepimectin, and latidectin .

Method of Application

A regulatory gene in the milbemycin biosynthetic gene cluster of S. bingchenggensis, encodes a large ATP-binding regulator of the LuxR family (LAL family), which contains an ATPase domain at its N-terminus and a LuxR-like DNA-binding domain at the C-terminus .

Results

Overexpression of an extra copy of this regulatory gene under the control of its native promoter significantly increased production of milbemycin A3/A4 in a high-producing industrial strain S. bingchenggensis BC04 .

Application in Strain Improvement

Milbemycin A4 has been used in the development of production strains for milbemycin and its derivatives .

Method of Application

Strategies such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis have been applied to improve milbemycin-producing strains .

Results

The milbemycin A4 production of strain 75–22 has increased about four times than that of the initial strain CGMCC 7677 in a 50L fermenter. The ratio of milbemycin A4 was more than 80% .

Application in Medical and Veterinary Industries

Milbemycins and their derivatives are widely used in agricultural, medical, and veterinary industries due to their low toxicity in mammals .

Method of Application

Milbemycin A3 and A4 with high bioactivities are the main components of milbemycin-derived products, which require a component ratio A4:A3 of 2.3- to 4.0-fold .

Results

An engineered strain was obtained with a 39.5% milbemycin titer improvement to 3417.88 mg/L and a qualified component ratio A4:A3 of 3.3-fold .

Application in Parasite Control

Milbemycins have been observed to inhibit a number of parasites in humans including enterobiasis, ancylostomiasis, trichuriasis, scabies, head lice, lymphatic filariasis, sea lice, and strongyloidiasis .

Method of Application

The application involves the use of avermectins, which are structurally and chemically related to milbemycins .

Results

The use of avermectins has shown significant results in controlling various parasites .

Application in Insecticide Development

Milbemycins and their derivatives have been developed as acaricides, insecticides, and anthelmintics that are widely applied in agricultural, veterinary, and medical fields .

Method of Application

The most active components of milbemycin compounds are milbemycin A3 and A4 . Milbemectin, a mixture of milbemycin A3 and A4, was first commercialized as an acaricide to control mites .

Results

The application of a similar strategy utilizing higher producing industrial strains will provide a more efficient combinatorial biosynthesis system based on S. avermitilis for further enhanced production of the milbemycins and their novel analogs with improved insecticidal potential .

Application in Mutation Technology

Atmospheric and room temperature plasma (ARTP) mutation system, a new and effective mutation technology, has also been employed to improve milbemycin yield .

Method of Application

The ARTP mutation system is used to induce mutations in the milbemycin-producing strains .

Results

The application of the ARTP mutation system has led to an improvement in milbemycin yield .

安全和危害

Milbemycin A4 may be harmful if inhaled or swallowed . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to use only with adequate ventilation .

属性

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052760
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milbemycin A4

CAS RN

51596-11-3
Record name Milbemycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILBEMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin A4
Reactant of Route 2
Milbemycin A4
Reactant of Route 3
Milbemycin A4
Reactant of Route 4
Milbemycin A4
Reactant of Route 5
Milbemycin A4
Reactant of Route 6
Milbemycin A4

Citations

For This Compound
219
Citations
K NAKAGAWA, S MIYAKOSHI, A TORIKATA… - The Journal of …, 1991 - jstage.jst.go.jp
… During these screening studies wefound that a variety of microbial strains converted milbemycin A4(… that showed the most potent hydroxylation activity on milbemycin A4(la) in our study. …
Number of citations: 16 www.jstage.jst.go.jp
K Nonaka, C Kumasaka, Y Okamoto… - The Journal of …, 1999 - jstage.jst.go.jp
… fi6 added into the cerulenin-supplemented culture of strain RDGr was converted to milbemycin A4. Milbemycin K, /?5, and /?4 were also converted to milbemycin A4 under the same …
Number of citations: 25 www.jstage.jst.go.jp
T Tsukiyama, A Kinoshita, R Ichinose… - The Journal of …, 2003 - jstage.jst.go.jp
… Moreover, none of these methods could be applied to milbemycin A4 (2), as there were no oxygen-containing functional groups at the C-22 or C-23 positions. Accordingly, we examined …
Number of citations: 4 www.jstage.jst.go.jp
K Nakagawa, A Torikata, K SATO… - The Journal of …, 1990 - jstage.jst.go.jp
… to modify milbemycin A4(la). Manystrains, mostly actinomycetes and zygomycetes, were found to convert milbemycin A4(… A4 (lc), and milbemycin A4 30-oic acid (Id), respectively. Other …
Number of citations: 23 www.jstage.jst.go.jp
N Matsui, S Kawakami, D Hamamoto… - The Journal of General …, 2021 - jstage.jst.go.jp
… BB47 harboring a functional bldA copy produces cryptic milbemycin A4, … milbemycin A4 is one of the main components of the biosynthetic pathway, and the derivatives of milbemycin A4 …
Number of citations: 7 www.jstage.jst.go.jp
Y Tsukamoto, H Nakagawa, H Kajino… - Bioscience …, 1997 - academic.oup.com
… have recently reported the microbial oxidation of milbemycin A4 (Ib), to give 25b… milbemycin A4 (Ib).9.10) In this paper, we describe the synthesis of novel 25-substituted milbemycin A4 …
Number of citations: 11 academic.oup.com
H Wang, X Cheng, Y Liu, S Li, Y Zhang, X Wang… - Applied microbiology …, 2020 - Springer
… To quantify milbemycin A4 and β- family milbemycins, HPLC analysis was conducted with the mobile phase at a linear gradient from 0 to 100% of solvent B in 15 min (solvent A: …
Number of citations: 10 link.springer.com
K Nakagawa, K Sato, Y TSUKAMOTO… - The Journal of …, 1994 - jstage.jst.go.jp
… During our screening of microbial conversion of milbemycin A4(la), we observed that an actinomycete, strain SANK65087, newly isolated from soil, converted milbemycin A4 (la) to a …
Number of citations: 7 www.jstage.jst.go.jp
Y Tsukamoto, H Kajino, K Sato… - Bioscience …, 1997 - academic.oup.com
… milbemycin A4 derivatives were synthesized from 24a-hydroxymilbemycin A4, which had been obtained by the microbial oxidation of milbemycin A4… 24a-substituted milbemycin A4 deriv…
Number of citations: 5 academic.oup.com
MS Kim, WJ Cho, MC Song, SW Park, K Kim, E Kim… - Microbial cell …, 2017 - Springer
… The molecular formula for milbemycin A4 was determined to be C 32 H 46 O 7 on the basis of (−)-HRESIMS proton loss precursor peak at m/z = 541.3170 [M–H] − (calcd 541.3171 for C …
Number of citations: 34 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。